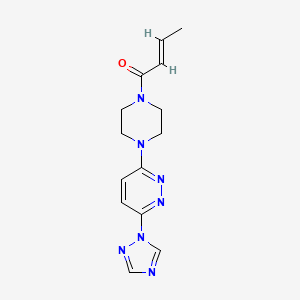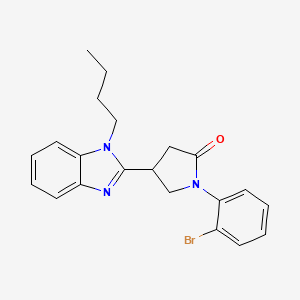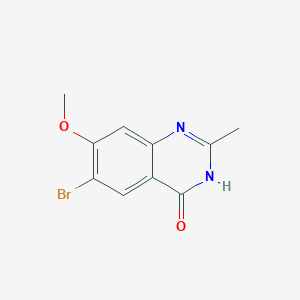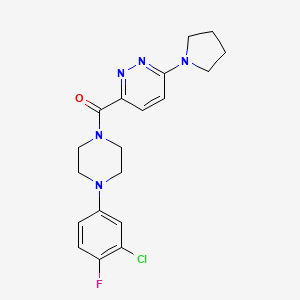![molecular formula C14H7BrF3NS B2947612 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477867-11-1](/img/structure/B2947612.png)
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile (2-BPS-TFMB) is a novel compound with potential applications in a variety of areas, including scientific research, pharmaceuticals, and drug development. This compound has unique properties that make it attractive for a variety of uses, and its versatility has made it a popular choice for researchers.
科学的研究の応用
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has a variety of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and dynamics of biological membranes. It has also been used in studies of the structure and function of enzymes, as well as in studies of the structure and dynamics of DNA. In addition, this compound has been used in studies of the structure and function of lipids, as well as in studies of the structure and dynamics of carbohydrates.
作用機序
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has several mechanisms of action. It can interact with proteins and other biomolecules to modulate their activity. It can also interact with DNA to modulate its structure and function. In addition, this compound can interact with lipids and carbohydrates to modulate their structure and dynamics.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins, enzymes, DNA, lipids, and carbohydrates. It has also been shown to modulate the structure and dynamics of proteins, enzymes, DNA, lipids, and carbohydrates. In addition, this compound has been shown to modulate the expression of genes and proteins.
実験室実験の利点と制限
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has several advantages for lab experiments. It is a relatively stable compound, and it is easy to prepare and store. In addition, it is relatively non-toxic and non-irritating, making it safe to handle and use. However, this compound is relatively expensive and may not be suitable for large-scale production. In addition, it may be difficult to obtain in some areas.
将来の方向性
There are several potential future directions for 2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials and technologies. In addition, it could be used in the development of new diagnostic methods and treatments for a variety of diseases and conditions. Finally, it could be used in the development of new methods for studying the structure and function of proteins, enzymes, DNA, lipids, and carbohydrates.
合成法
2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can be synthesized by a variety of methods. One method involves the reaction of 4-bromophenylsulfanyl chloride with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, to form the desired compound. This method is simple and efficient, and it is suitable for large-scale production of this compound.
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSFCFOIMJPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)


![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)


![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)


![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)
![3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2947546.png)

